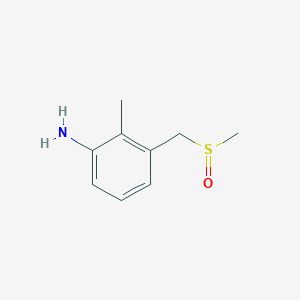

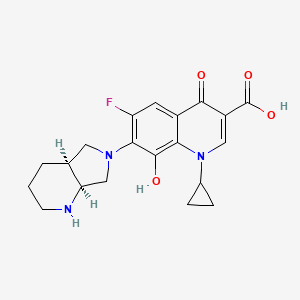

3-(Methanesulfinylmethyl)-2-methylaniline

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis

This would involve detailing the reactions that the compound undergoes, including the conditions and the products formed.Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Reaction and Formation Studies

- Formation of Bis(methylthio)(methylsulfinyl)methane : A study demonstrated the formation of bis(methylthio)(methylsulfinyl)methane through the treatment of methyl (methylthio)methyl sulfoxide with sodium hydride. This reaction involves an abnormal attack of a carbanion on the sulfide linkage, highlighting a unique chemical reaction mechanism (Ogura, Katoh, & Tsuchihashi, 1978).

Electrosynthesis and Polymerisation

- Electrosynthesis of Poly(N-methylaniline) : Research into the electropolymerisation of N-methylaniline has been conducted. This process was studied in organic solvents like dimethylformamide and dimethyl sulfoxide, revealing insights into the formation and characteristics of poly(N-methylaniline) films (Wei et al., 2005).

Biochemical Applications

- Activity in Methyl Coenzyme M Reductase System : A significant application in biochemistry is seen where analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) were investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Synthesis and Characterization

Synthesis of Coenzyme M Analogues : The synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate, important in studies of methanogenesis and methane biosynthesis inhibition, provide insight into the diverse roles of sulfonate compounds in biological systems (Gunsalus et al., 1978).

Oxidation of Methyl (Methylthio)methyl Sulfoxide : The study of the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and other derivatives shows the versatility of these compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety measures when handling the compound.

Zukünftige Richtungen

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.

For a specific compound, you might want to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re working in a lab or academic setting, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority when working with chemicals.

Eigenschaften

IUPAC Name |

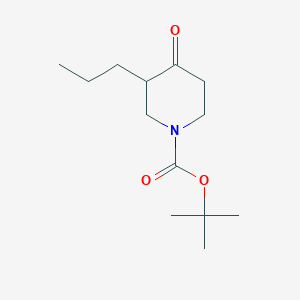

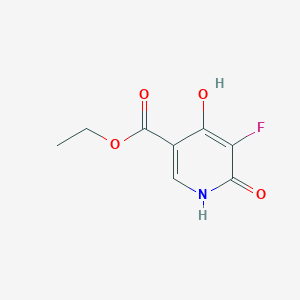

2-methyl-3-(methylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7-8(6-12(2)11)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHVPBMDDDXCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfinylmethyl)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)